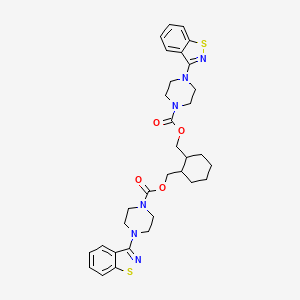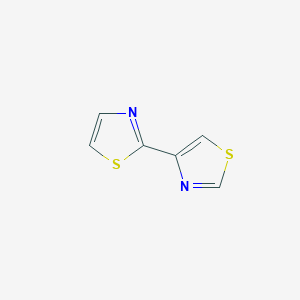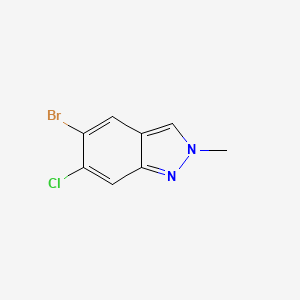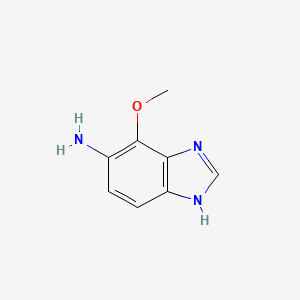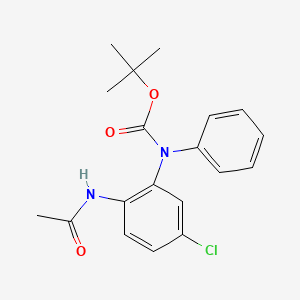
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is a chemical compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a hydroxymethyl group in the structure suggests that this compound may have unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazinone ring. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 1-(4-Bromophenyl)-3-formylpyridazin-4-one or 1-(4-Bromophenyl)-3-carboxypyridazin-4-one.
Reduction: Formation of 1-(4-Phenyl)-3-(hydroxymethyl)pyridazin-4-one.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one depends on its specific biological target. In general, compounds in the pyridazinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The bromophenyl and hydroxymethyl groups may enhance binding affinity and specificity to the target, leading to desired biological effects.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(hydroxymethyl)pyridazin-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
1-(4-Methylphenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. The combination of the bromophenyl and hydroxymethyl groups may provide a distinct profile in terms of solubility, stability, and activity compared to similar compounds.
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-1-3-9(4-2-8)14-6-5-11(16)10(7-15)13-14/h1-6,15H,7H2 |
InChIキー |
UEBAXLHFMUBWGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


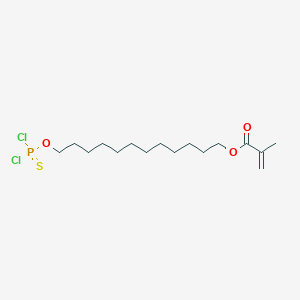
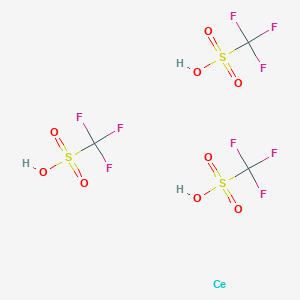
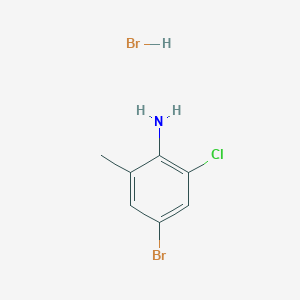
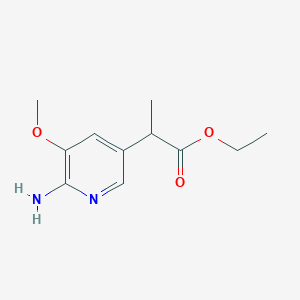
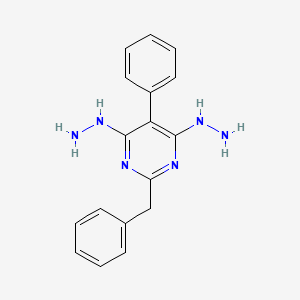
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
